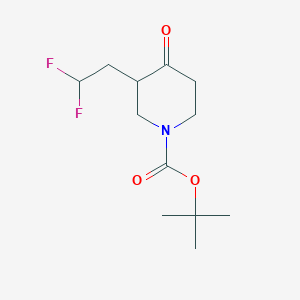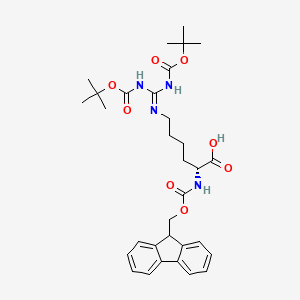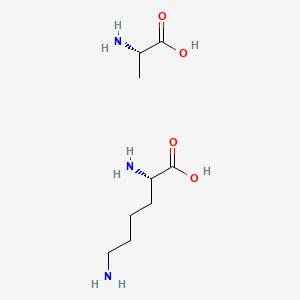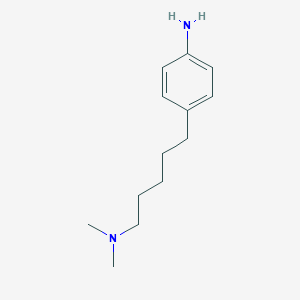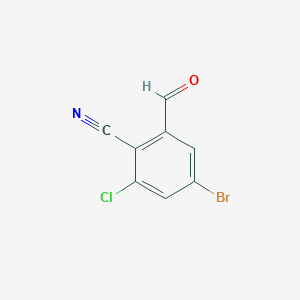
4-Bromo-2-chloro-6-formylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-chloro-6-formylbenzonitrile: is an organic compound with the molecular formula C8H3BrClNO . It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and formyl groups attached to the benzene ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-formylbenzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of benzonitrile derivatives, followed by formylation. The reaction conditions often include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Chlorination: Employing chlorine gas or thionyl chloride (SOCl2) under controlled conditions.
Formylation: Utilizing formylating agents like formic acid or formamide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
4-Bromo-2-chloro-6-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the formyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions where bromine or chlorine atoms are replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: 4-Bromo-2-chloro-6-carboxybenzonitrile.
Reduction: 4-Bromo-2-chloro-6-hydroxybenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
4-Bromo-2-chloro-6-formylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and ligands for transition metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 4-Bromo-2-chloro-6-formylbenzonitrile involves its interaction with molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Bromo-2-chlorobenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Bromo-2-fluorobenzonitrile:
4-Bromo-2,6-dichloroanisole: Contains an additional chlorine atom and a methoxy group, leading to different chemical properties.
Uniqueness
4-Bromo-2-chloro-6-formylbenzonitrile is unique due to the presence of the formyl group, which enhances its reactivity and versatility in organic synthesis. This compound’s combination of bromine, chlorine, and formyl groups makes it a valuable intermediate for various chemical transformations and applications.
特性
分子式 |
C8H3BrClNO |
|---|---|
分子量 |
244.47 g/mol |
IUPAC名 |
4-bromo-2-chloro-6-formylbenzonitrile |
InChI |
InChI=1S/C8H3BrClNO/c9-6-1-5(4-12)7(3-11)8(10)2-6/h1-2,4H |
InChIキー |
WHWQUJBAEZDWKS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C=O)C#N)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


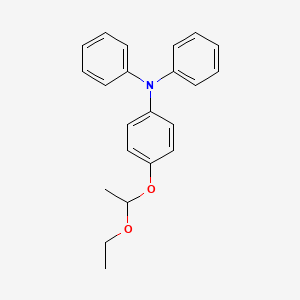
![[1(4H),4'-Bipyridin]-4-one, monoacetate](/img/structure/B13140704.png)
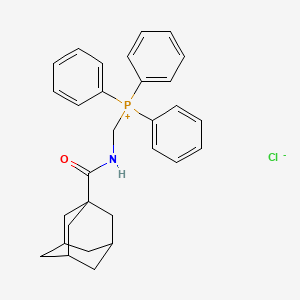
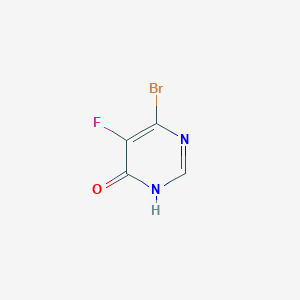
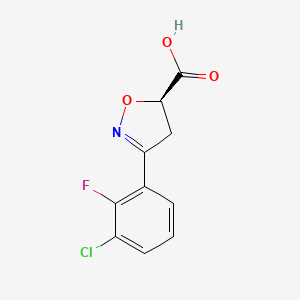
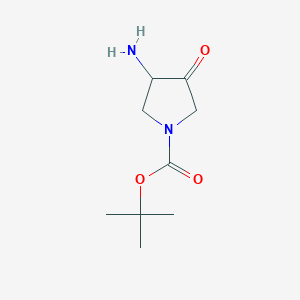
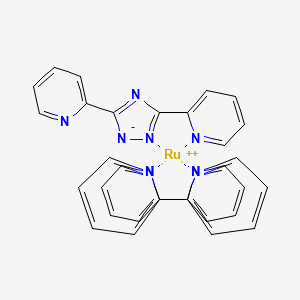
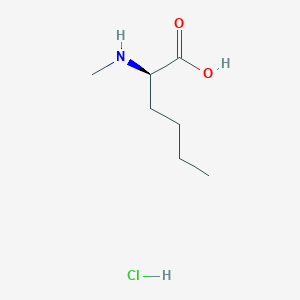
![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)
